

Application Notes and Protocols for Rupintrivir-d7 Stock Solution Preparation

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Compound of Interest

Compound Name: *Rupintrivir-d7*

Cat. No.: *B15560183*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of **Rupintrivir-d7** stock solutions for in vitro experimental use. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of your experimental results.

Introduction

Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.^{[1][2]} It has demonstrated broad-spectrum activity against numerous HRV serotypes.^[2] **Rupintrivir-d7**, a deuterated analog of Rupintrivir, serves as an invaluable internal standard in pharmacokinetic and metabolic studies, particularly in analyses utilizing mass spectrometry. The incorporation of deuterium atoms provides a distinct mass shift, allowing for precise differentiation and quantification of the active compound from its non-deuterated form.

Proper preparation of stock solutions is the foundational step for any successful experiment. This protocol outlines the necessary steps, from handling the lyophilized powder to the storage of the final solution, ensuring the stability and concentration accuracy of **Rupintrivir-d7**.

Physicochemical Properties and Storage Recommendations

Accurate quantitative data is paramount for the preparation of stock solutions. The table below summarizes the key physicochemical properties of Rupintrivir and its deuterated analog, **Rupintrivir-d7**.

Property	Rupintrivir	Rupintrivir-d7	Source(s)
Synonyms	AG-7088, Rupinavir	AG-7088-d7	[3][4]
CAS Number	223537-30-2	Not available	[1][4][5]
Molecular Formula	C ₃₁ H ₃₉ FN ₄ O ₇	C ₃₁ H ₃₂ D ₇ FN ₄ O ₇	[2][4][5]
Molecular Weight (g/mol)	598.66	~605.71*	[2][4]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	Dimethyl sulfoxide (DMSO)	[2][6]
Solubility in DMSO	Soluble to 100 mM	Assumed to be similar to Rupintrivir	[2]
Storage of Solid Compound	-20°C, protected from light and moisture	-20°C, under inert gas, protected from light and moisture	[2]
Storage of Stock Solution	-20°C (up to 1 month), -80°C (up to 6 months)	-20°C (up to 1 month), -80°C (up to 6 months)	[7]

*Note: The molecular weight of **Rupintrivir-d7** is calculated by adding the mass of seven deuterium atoms to the molecular weight of the parent compound. For precise calculations, always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocol: Preparation of a 10 mM Rupintrivir-d7 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of **Rupintrivir-d7** in DMSO.

Materials and Equipment:

- **Rupintrivir-d7** (lyophilized powder)
- Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile, amber microcentrifuge tubes or cryovials
- Sterile, precision pipettes and tips
- Vortex mixer
- (Optional) Inert gas (e.g., argon or nitrogen) supply

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle **Rupintrivir-d7** in a well-ventilated area or a chemical fume hood.
- DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

Procedure:

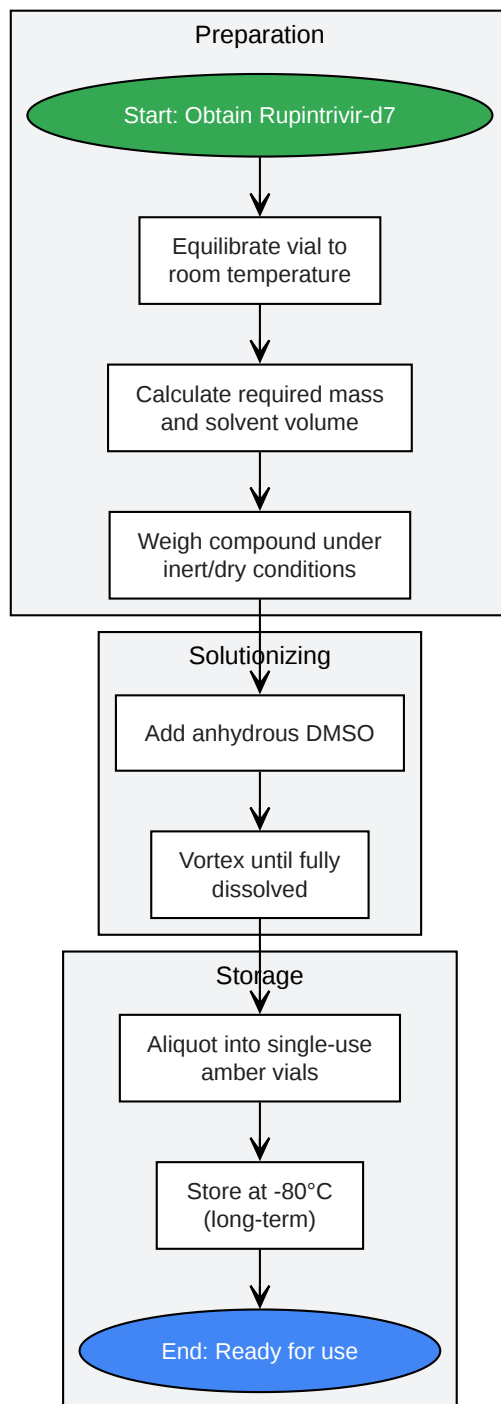
- **Equilibration:** Before opening, allow the vial of lyophilized **Rupintrivir-d7** to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder.
- **Mass Calculation:** To prepare a 10 mM stock solution, the required mass of **Rupintrivir-d7** needs to be calculated. For example, to prepare 1 mL of a 10 mM solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 605.71 \text{ g/mol} \times 1000 \text{ mg/g} = 6.0571 \text{ mg}$
- **Weighing:**

- (Recommended) In a controlled environment with low humidity or under a gentle stream of inert gas, carefully weigh out the calculated amount of **Rupintrivir-d7**.
- If weighing out the entire amount from a pre-weighed vial, proceed to the next step and add the calculated volume of solvent directly to the vial.
- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to the vial containing the **Rupintrivir-d7** powder. For 6.06 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
 - Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting:
 - To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.
- Storage:
 - Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to one month.^[7] Ensure the vials are clearly labeled with the compound name, concentration, date, and initials of the preparer.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stock solution preparation process.

Workflow for Rupintrivir-d7 Stock Solution Preparation



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Caption: A flowchart detailing the preparation of **Rupintrivir-d7** stock solutions.

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